molecular formula C9H14F6N2O4 B2503512 (1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid) CAS No. 2007919-50-6

(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)

Cat. No.: B2503512
CAS No.: 2007919-50-6
M. Wt: 328.211
InChI Key: VKOUSHWUINTLGJ-UHFFFAOYSA-N
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Description

“(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)” is a chemical compound with the molecular formula C9H14F6N2O4 . It is also known by its IUPAC name, (S)- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate) . The compound is a white solid and is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The molecular structure of “(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)” is represented by the InChI code: 1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;23-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2(H,6,7)/t5-;;/m0…/s1 . The molecular weight of the compound is 328.21 .


Physical and Chemical Properties Analysis

“(1-Methylazetidin-2-yl)methanamine; bis(trifluoroacetic acid)” is a white solid . It has a molecular weight of 328.21 . The compound is stored at temperatures between 0-8°C .

Scientific Research Applications

Anticancer Agents Development

Research has led to the synthesis of novel compounds with potential anticancer properties. For example, a study by Holla et al. (2002) described the preparation of bis-phenoxyacetic acids and their subsequent transformation into bis-aminomercaptotriazoles and bis-triazolothiadiazoles. These compounds exhibited promising anticancer activity against a range of cancer cell lines, including lung, colon, and leukemia, highlighting their potential as anticancer agents Holla et al., 2002.

Antimicrobial Activity

Compounds derived from bis(trifluoroacetic acid) substrates have shown significant antimicrobial and antifungal activities. Kopel et al. (2015) synthesized and characterized bis(benzimidazole) and trithiocyanurate complexes, which demonstrated potent antimicrobial properties against bacterial and yeast strains, offering potential applications in treating infections Kopel et al., 2015.

Chemotherapeutic Applications

Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting Thioredoxin (TrxR) were investigated for their antitumor activity, especially against small-cell lung carcinoma (SCLC). These studies, such as the one conducted by Pellei et al. (2023), indicate the potential of these complexes in chemotherapeutic applications, offering a promising approach to SCLC management Pellei et al., 2023.

Synthesis of Novel Compounds

The research also focuses on the synthesis of novel organic compounds with potential applications in various fields. For instance, the study by Burger et al. (2002) detailed unexpected reactions of 2,2-bis-(trifluoromethyl)-1,3-oxazolidin-5-ones, leading to the creation of new compounds through reactions with hexafluoroacetone. These findings contribute to the broader knowledge of organic synthesis and the development of new materials Burger et al., 2002.

MRI Contrast Agents

The synthesis of GdDO3A-type bismacrocyclic complexes conjugated to Ca(2+) chelating moieties explored their use as "smart" MRI contrast agents. Studies like the one by Mishra et al. (2008) aimed to enhance MRI contrast sensitivity toward physiological calcium concentrations, indicating advancements in medical imaging technologies Mishra et al., 2008.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Properties

IUPAC Name

(1-methylazetidin-2-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUSHWUINTLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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